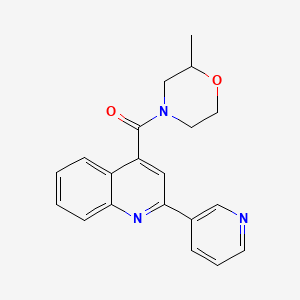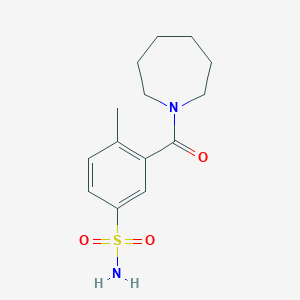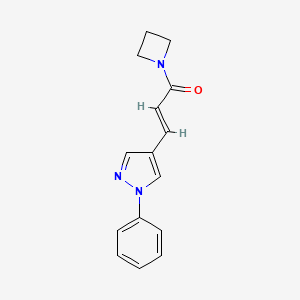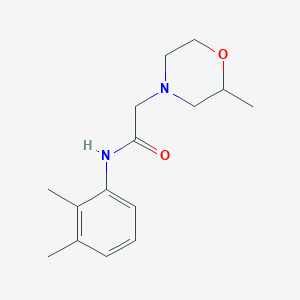![molecular formula C16H20N2O2 B7462537 1-[[Cyclopentyl(methyl)amino]methyl]-5-methylindole-2,3-dione](/img/structure/B7462537.png)
1-[[Cyclopentyl(methyl)amino]methyl]-5-methylindole-2,3-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[[Cyclopentyl(methyl)amino]methyl]-5-methylindole-2,3-dione, also known as JWH-018, is a synthetic cannabinoid that has gained significant attention due to its potent psychoactive effects. JWH-018 is a member of the aminoalkylindole family of compounds and is structurally similar to delta-9-tetrahydrocannabinol (THC), the primary psychoactive component of cannabis. In recent years, JWH-018 has been widely used as a research tool to investigate the pharmacological and physiological effects of synthetic cannabinoids.
作用機序
1-[[Cyclopentyl(methyl)amino]methyl]-5-methylindole-2,3-dione acts as a potent agonist of the cannabinoid CB1 receptor, which is primarily expressed in the central nervous system. Activation of the CB1 receptor by 1-[[Cyclopentyl(methyl)amino]methyl]-5-methylindole-2,3-dione leads to the inhibition of neurotransmitter release, resulting in the modulation of neuronal activity. 1-[[Cyclopentyl(methyl)amino]methyl]-5-methylindole-2,3-dione has also been shown to activate the mitogen-activated protein kinase (MAPK) pathway, which is involved in the regulation of cell growth and differentiation.
Biochemical and physiological effects:
1-[[Cyclopentyl(methyl)amino]methyl]-5-methylindole-2,3-dione has been shown to induce a range of biochemical and physiological effects, including analgesia, hypothermia, and locomotor suppression. 1-[[Cyclopentyl(methyl)amino]methyl]-5-methylindole-2,3-dione has also been reported to induce oxidative stress and apoptosis in neuronal cells. In addition, 1-[[Cyclopentyl(methyl)amino]methyl]-5-methylindole-2,3-dione has been shown to alter the expression of genes involved in inflammation and immune response.
実験室実験の利点と制限
The advantages of using 1-[[Cyclopentyl(methyl)amino]methyl]-5-methylindole-2,3-dione as a research tool include its high potency, selectivity for the CB1 receptor, and ability to induce a range of physiological effects. However, the use of 1-[[Cyclopentyl(methyl)amino]methyl]-5-methylindole-2,3-dione in lab experiments is limited by its potential toxicity and lack of selectivity for other cannabinoid receptors. In addition, the use of 1-[[Cyclopentyl(methyl)amino]methyl]-5-methylindole-2,3-dione in animal studies may not accurately reflect the effects of synthetic cannabinoids in humans.
将来の方向性
Future research on 1-[[Cyclopentyl(methyl)amino]methyl]-5-methylindole-2,3-dione should focus on investigating its potential therapeutic applications in the treatment of pain, inflammation, and neurodegenerative diseases. In addition, further studies are needed to understand the long-term effects of 1-[[Cyclopentyl(methyl)amino]methyl]-5-methylindole-2,3-dione on neuronal function and behavior. Novel synthetic cannabinoids with improved selectivity and reduced toxicity should also be developed for use as research tools and potential therapeutic agents.
合成法
1-[[Cyclopentyl(methyl)amino]methyl]-5-methylindole-2,3-dione can be synthesized using a variety of methods, including the Friedel-Crafts acylation of indole with cyclopentanone followed by reductive amination with methylamine. Another method involves the reaction of indole-3-carboxaldehyde with cyclopentylmethylamine in the presence of acetic anhydride followed by oxidation with potassium permanganate.
科学的研究の応用
1-[[Cyclopentyl(methyl)amino]methyl]-5-methylindole-2,3-dione has been extensively used as a research tool to investigate the pharmacological and physiological effects of synthetic cannabinoids. In vitro studies have shown that 1-[[Cyclopentyl(methyl)amino]methyl]-5-methylindole-2,3-dione binds to the cannabinoid CB1 receptor with high affinity, leading to the activation of downstream signaling pathways. 1-[[Cyclopentyl(methyl)amino]methyl]-5-methylindole-2,3-dione has been shown to induce a range of physiological effects, including analgesia, hypothermia, and locomotor suppression.
特性
IUPAC Name |
1-[[cyclopentyl(methyl)amino]methyl]-5-methylindole-2,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2/c1-11-7-8-14-13(9-11)15(19)16(20)18(14)10-17(2)12-5-3-4-6-12/h7-9,12H,3-6,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXJRRDWMOXYRJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C(=O)C2=O)CN(C)C3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[[Cyclopentyl(methyl)amino]methyl]-5-methylindole-2,3-dione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[4-(2-Fluorophenyl)piperazin-1-yl]-2-(tetrazol-1-yl)ethanone](/img/structure/B7462458.png)

![N-[1-(2,5-dimethylphenyl)ethyl]-2,3-dihydro-1,4-dioxine-5-carboxamide](/img/structure/B7462473.png)
![N-methyl-1,6-di(propan-2-yl)pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B7462475.png)


![N-(1,3-benzodioxol-5-ylmethyl)-3-methyl-2-[[(E)-2-phenylethenyl]sulfonylamino]butanamide](/img/structure/B7462516.png)
![3-[2-Hydroxy-3-(3-methylphenoxy)propyl]-7,7,9-trimethyl-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B7462517.png)
![N-(1,3-benzothiazol-2-ylmethyl)-N,1,3-trimethylthieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B7462521.png)

![N-(1-cyclopropylpiperidin-4-yl)-5,6-dimethyl-2-pyridin-3-ylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B7462534.png)
![3-[[(5-Bromo-2-methoxyphenyl)methyl-methylamino]methyl]-5-cyclopropyl-5-methylimidazolidine-2,4-dione](/img/structure/B7462543.png)
